molecular formula C22H24ClN3O B2437176 4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride CAS No. 1049752-55-7

4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride

Cat. No.: B2437176
CAS No.: 1049752-55-7
M. Wt: 381.9
InChI Key: BXRXKEOHCFKBGX-UHFFFAOYSA-N
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Description

4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be varied depending on the specific biological activity.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or activation of the target’s function . The specific interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could be affected . The specific pathways would depend on the target and the specific biological activity.

Pharmacokinetics

Benzimidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their absorption and distribution. The metabolism and excretion would depend on the specific derivative and its interactions with metabolic enzymes and transporters.

Result of Action

Given the broad range of biological activities associated with benzimidazole derivatives, the effects could be varied and could include changes in cellular signaling, gene expression, enzymatic activity, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by cyclization and subsequent functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite, which facilitates the formation of the benzimidazole ring . The resulting benzimidazole derivative is then reacted with 1-phenylethylamine and prop-2-enylpyrrolidin-2-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium metabisulfite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitro groups, and alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

4-[1-(1-phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O.ClH/c1-3-13-24-15-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)16(2)17-9-5-4-6-10-17;/h3-12,16,18H,1,13-15H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRXKEOHCFKBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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